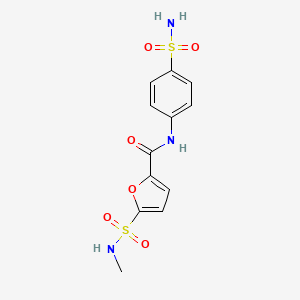![molecular formula C19H16N4O B6577657 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206999-23-6](/img/structure/B6577657.png)
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, also known as 2-IPA, is an organic compound that is used in scientific research as a tool to study the mechanism of action of certain drugs and biochemical processes. It is a derivative of the indole class of compounds and is a member of the pyrazole family. 2-IPA has been used in a variety of scientific studies and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used in a variety of scientific studies, including studies of the mechanism of action of certain drugs, biochemical processes, and physiological effects. It has been used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. It has also been used to study the effects of certain hormones and neurotransmitters on the body. In addition, 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used to study the effects of certain drugs on cancer cells.
Wirkmechanismus
Target of Action
Related compounds have shown inhibitory activity against α-glucosidase , suggesting that this enzyme could be a potential target.
Mode of Action
It is hypothesized that, similar to other α-glucosidase inhibitors, it may bind to the enzyme and prevent it from breaking down complex sugars into glucose . This inhibition could help control blood glucose levels, particularly after meals.
Biochemical Pathways
The compound may affect the carbohydrate digestion pathway by inhibiting α-glucosidase, an enzyme responsible for breaking down oligosaccharides and disaccharides into glucose . By inhibiting this enzyme, the compound could potentially delay glucose absorption and thus help regulate blood glucose levels.
Pharmacokinetics
Related compounds have shown moderate inhibitory activity against α-glucosidase , suggesting that they may have sufficient bioavailability to exert their effects.
Result of Action
If it does inhibit α-glucosidase, it could potentially reduce postprandial hyperglycemia by delaying glucose absorption .
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in lab experiments. For example, it is not very stable, so it is difficult to store for long periods of time. In addition, its effects can vary greatly depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide. One potential direction is to further study its mechanism of action and the biochemical and physiological effects it has on the body. Another potential direction is to study its effects on cancer cells and other diseases. In addition, further research could be done to develop new synthesis methods and to improve the stability of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide. Finally, further research could be done to develop new therapeutic uses for 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, such as for the treatment of certain diseases.
Synthesemethoden
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 3-indoleacetic acid with 4-pyrazolephenylhydrazine in the presence of an acid catalyst. This reaction yields a mixture of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide and its isomer, 4-IPA. The two isomers can then be separated by column chromatography.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(11-14-12-20-18-4-2-1-3-16(14)18)22-15-7-5-13(6-8-15)17-9-10-21-23-17/h1-10,12,20H,11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIHDDRSPADBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)



![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)
![2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577635.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide](/img/structure/B6577641.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)